

# Spectroscopic Data of Di-tert-butylchlorophosphine: A Technical Guide

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## Compound of Interest

Compound Name: Di-tert-butylchlorophosphine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Di-tert-butylchlorophosphine** ( $C_8H_{18}ClP$ ), a key organophosphorus compound. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition. The logical workflow for obtaining and analyzing this data is also visualized.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1H$  NMR,  $^{13}C$  NMR,  $^{31}P$  NMR, and ATR-IR spectroscopy for **Di-tert-butylchlorophosphine**.

### Nuclear Magnetic Resonance (NMR) Data

#### $^1H$ NMR (Proton NMR)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
1.15	Doublet	$^3J(P,H) = 12.8$	$-CH_3$ (tert-butyl)

#### $^{13}C$ NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
36.6	Doublet	$^1J(P,C) = 31.2$	$C(CH_3)_3$
30.1	Doublet	$^2J(P,C) = 15.6$	$C(CH_3)_3$

### $^{31}P$ NMR (Phosphorus-31 NMR)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Referencing
147	Singlet	$H_3PO_4$ (85%)

## Infrared (IR) Spectroscopy Data

Attenuated Total Reflectance (ATR) - IR

Wavenumber ( $cm^{-1}$ )	Intensity	Assignment
2962	Strong	C-H stretch (asymmetric, -CH <sub>3</sub> )
2925	Strong	C-H stretch (asymmetric, -CH <sub>3</sub> )
2867	Strong	C-H stretch (symmetric, -CH <sub>3</sub> )
1460	Medium	C-H bend (asymmetric, -CH <sub>3</sub> )
1365	Medium	C-H bend (symmetric, -CH <sub>3</sub> )
1020	Medium	P-C stretch
804	Strong	P-Cl stretch

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

## NMR Spectroscopy

NMR spectra were acquired on a Varian XL-100 spectrometer.[1][2] The sample was analyzed neat, without the use of a solvent.[2] The chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are referenced to tetramethylsilane (TMS) at 0.00 ppm. The  $^{31}\text{P}$  NMR spectrum is referenced to external 85% phosphoric acid ( $\text{H}_3\text{PO}_4$ ).[2]

General Parameters:

- Instrument: Varian XL-100[1][2]
- Sample State: Neat Liquid[2]
- Temperature: Ambient temperature (not specified in the available data)

## Infrared Spectroscopy

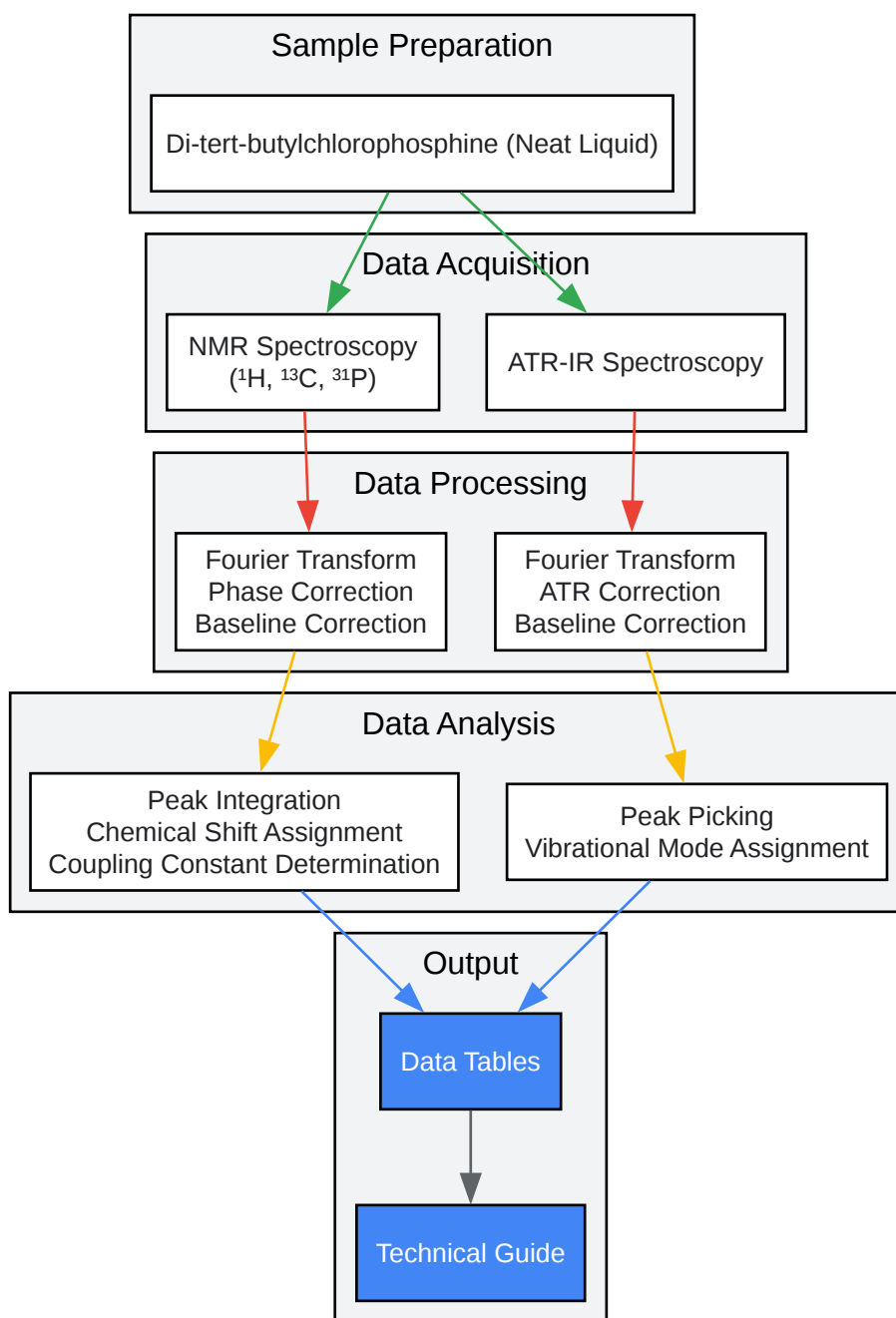
The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II Attenuated Total Reflectance (ATR) accessory.[1] The sample was analyzed as a neat liquid.

General Parameters:

- Instrument: Bruker Tensor 27 FT-IR[1]
- Technique: ATR-Neat (DuraSamplIR II)[1]
- Spectral Range: 4000 - 600  $\text{cm}^{-1}$  (typical)
- Resolution: 4  $\text{cm}^{-1}$  (typical)
- Number of Scans: 16 to 32 (typical)

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Di-tert-butylchlorophosphine**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Di-tert-butylchlorophosphine | C<sub>8</sub>H<sub>18</sub>ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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